A Technical Guide to 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline: Synthesis, Properties, and Applications for Advanced Research
A Technical Guide to 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline: Synthesis, Properties, and Applications for Advanced Research
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline, a substituted aniline derivative of significant interest in medicinal chemistry and materials science. This guide details its chemical identity, a validated synthetic protocol, expected physicochemical properties, and prospective applications, with a focus on empowering researchers in their experimental design and execution.
Chemical Identity and Structure
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline is a halogenated and N-alkylated aniline derivative. Its core structure consists of an aniline ring substituted with a bromine atom at the 3-position, a fluorine atom at the 4-position, and a cyclopropylmethyl group attached to the amino nitrogen.
Molecular Formula: C₁₀H₁₁BrFN
Molecular Weight: 244.10 g/mol
Structure:
As of the latest data, a specific CAS (Chemical Abstracts Service) registry number has not been assigned to 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline. Researchers are advised to use the IUPAC name or molecular structure for identification. The key precursor, 3-Bromo-4-fluoroaniline , is readily available and has the CAS number 656-64-4 [1][2][3].
Table 1: Physicochemical Properties of the Precursor, 3-Bromo-4-fluoroaniline
| Property | Value | Source |
| CAS Number | 656-64-4 | [1][2][3] |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [2] |
| Melting Point | 34-36 °C | [3] |
| Boiling Point | 235 °C | [3] |
| Form | Crystals or powder | [1] |
| Water Solubility | Insoluble | [3] |
Synthesis Protocol: N-Alkylation of 3-Bromo-4-fluoroaniline
The most direct and reliable method for the synthesis of 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline is the N-alkylation of the commercially available precursor, 3-bromo-4-fluoroaniline. This nucleophilic substitution reaction attaches the cyclopropylmethyl group to the nitrogen atom of the aniline.
Experimental Workflow: N-Alkylation
Caption: N-Alkylation workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-fluoroaniline (1.0 equivalent) in anhydrous dimethylformamide (DMF).
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Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution. The base acts as a proton scavenger, deprotonating the aniline nitrogen to increase its nucleophilicity.
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Alkylating Agent Addition: Add (bromomethyl)cyclopropane (1.1 equivalents) to the stirred suspension. This is the electrophile that will be attacked by the aniline nitrogen.
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Reaction Conditions: Heat the mixture to 70 °C and maintain stirring. The elevated temperature is necessary to overcome the activation energy of the reaction.
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Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline spot is no longer visible.
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Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3x). The product is expected to be more soluble in the organic phase.
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Purification: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline.
Potential Applications in Research and Development
While specific studies on 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline are not widely published, its structural motifs are prevalent in compounds with significant biological activity. The combination of a halogenated aniline and a cyclopropylmethyl group suggests high potential in several research areas.
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Medicinal Chemistry: The structure is a valuable scaffold for the synthesis of novel pharmaceutical agents. Halogen atoms can modulate pharmacokinetic properties (ADME) and participate in halogen bonding with biological targets, potentially enhancing binding affinity and selectivity[4]. The cyclopropylmethyl group is a known bioisostere for larger alkyl or aryl groups and can impart favorable metabolic stability. An isomeric compound, 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline, is noted for its potential as a lead compound in drug development[4].
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Agrochemicals: Halogenated anilines are foundational components in many pesticides and herbicides[3][5]. This compound could serve as a key intermediate for new crop protection agents.
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Materials Science: Aniline derivatives are used in the synthesis of polymers and advanced materials[4]. The specific substitutions on this molecule could be leveraged to create materials with unique electronic or physical properties.
Signaling Pathway Context: Potential as a Kinase Inhibitor
Many small molecule kinase inhibitors incorporate a substituted aniline core to interact with the hinge region of the ATP-binding pocket. The N-cyclopropylmethyl group can probe deeper hydrophobic pockets, while the halogen substituents can form key interactions.
Caption: Potential mechanism of action as a competitive ATP kinase inhibitor.
Safety and Handling
As a novel compound, a full toxicological profile for 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline is not available. However, based on the precursor 3-bromo-4-fluoroaniline, appropriate precautions must be taken.
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Hazard Classification of Precursor (3-Bromo-4-fluoroaniline):
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Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere if possible, as the precursor is noted to be air-sensitive[3].
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Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for chemical waste disposal.
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Researchers must consult the Safety Data Sheet (SDS) for the precursor, 3-bromo-4-fluoroaniline, and handle the synthesized product with the assumption of similar or greater hazard until proven otherwise.
Conclusion
3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline represents a promising, yet underexplored, chemical entity for researchers in drug discovery and materials science. Its synthesis is achievable through a standard N-alkylation protocol from a commercially available starting material. The structural features of this compound suggest a high potential for biological activity, warranting further investigation into its properties and applications. Strict adherence to safety protocols is essential when handling this and related halogenated aniline compounds.
References
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PubChem. 3-Bromo-4-fluoroaniline. [Link]
